molecular formula C15H16N6O2S2 B6575454 2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 1105208-33-0

2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B6575454
CAS No.: 1105208-33-0
M. Wt: 376.5 g/mol
InChI Key: BLZNURLDTXBNGT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 1-ethyl-2-oxo-1,2-dihydropyridin-3-yl group and a sulfanyl-linked acetamide moiety terminating in a 1,3-thiazol-2-yl ring.

Properties

IUPAC Name

2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c1-3-21-7-4-5-10(13(21)23)12-18-19-15(20(12)2)25-9-11(22)17-14-16-6-8-24-14/h4-8H,3,9H2,1-2H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZNURLDTXBNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

Key analogues include acetamides with variations in the triazole substituents or terminal aromatic groups. For example:

Compound Name / ID Key Structural Features Bioactivity (Model/Reference) Source
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1–3.21) Furan-2-yl substituent on triazole; variable N-acetamides Anti-exudative activity (62–89% inhibition at 10 mg/kg)
N-(1,3-thiazol-2-yl)acetamides with oxadiazole-triazole hybrids Oxadiazole-triazole scaffold + thiazole acetamide Antimicrobial (MIC: 2–16 µg/mL against S. aureus)
Rapamycin (Rapa) derivatives (1 and 7) Macrocyclic structure with triazole-like regions Immunosuppressive (IC50: 0.1–1.2 nM)

Key Observations:

  • Anti-exudative Activity: The furan-triazole acetamides in exhibit dose-dependent anti-inflammatory effects comparable to diclofenac sodium (reference drug).
  • Antimicrobial Potential: Oxadiazole-triazole-thiazole hybrids in demonstrate broad-spectrum antimicrobial activity. The ethyl-oxopyridine group in the target compound could modulate lipophilicity, influencing membrane penetration in bacterial models.
  • Structural Stability : NMR studies of Rapa derivatives reveal that chemical shifts in triazole-adjacent regions (e.g., positions 29–44) are sensitive to substituent changes. The target compound’s ethyl-oxopyridine group may induce similar localized shifts, affecting conformational stability .

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